molecular formula C13H26N2O2 B15271405 tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate CAS No. 1427380-02-6

tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate

Cat. No.: B15271405
CAS No.: 1427380-02-6
M. Wt: 242.36 g/mol
InChI Key: GCUCPMRCMMNPFQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate (CAS: 1427380-02-6) is a carbamate-protected amine derivative featuring a pyrrolidine ring substituted with a methyl group at the 2-position and a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol . This compound is frequently employed as an intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly those targeting neurological and oncological pathways. The Boc group serves as a temporary protective moiety for amines during multi-step syntheses, enabling selective reactivity in subsequent transformations .

Properties

CAS No.

1427380-02-6

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)14-9-5-7-13(4)8-6-10-15-13/h15H,5-10H2,1-4H3,(H,14,16)

InChI Key

GCUCPMRCMMNPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the activation of the carboxylic acid of a precursor compound with a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) in the presence of an additive like N-hydroxybenzotriazole (HoBt) . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is often stored under refrigeration to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In synthetic chemistry, tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine: The compound has shown potential as an inhibitor of enzymes such as β-secretase and acetylcholinesterase, making it a candidate for research in neurodegenerative diseases like Alzheimer’s . It can prevent the aggregation of amyloid beta peptide, which is implicated in the pathology of Alzheimer’s disease.

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate exerts its effects involves the inhibition of specific enzymes. For instance, it acts as a β-secretase inhibitor, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the formation of amyloid beta peptide . Additionally, it inhibits acetylcholinesterase, which increases the levels of acetylcholine in the brain and improves cognitive function.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular features, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Applications/Notes References
tert-Butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate C₁₃H₂₆N₂O₂ 242.36 2-Methylpyrrolidine ring Intermediate for neuroactive or anticancer agents
tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate C₁₅H₁₉ClN₃O₃ 324.79 Chlorobenzimidazolone moiety Precursor for kinase inhibitors; enhanced polarity due to aromatic heterocycle
tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate C₁₁H₂₂N₄O₂ 242.32 Azidoethylamino side chain Click chemistry applications; enables bioorthogonal functionalization
tert-Butyl (3-(3-fluoropiperidin-1-yl)propyl)carbamate C₁₃H₂₅FN₂O₂ 260.35 Fluorinated piperidine ring Improved metabolic stability in CNS-targeting compounds
(R)-tert-Butyl (3-(pyrrolidin-2-yl)propyl)carbamate C₁₂H₂₄N₂O₂ 228.33 Stereospecific (R)-pyrrolidine configuration Chiral building block for asymmetric synthesis; critical for receptor selectivity

Biological Activity

Tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C_{13}H_{24}N_{2}O_{2}
  • Molar Mass : Approximately 242.36 g/mol

The compound features a tert-butyl group and a 2-methylpyrrolidine moiety, which contribute to its pharmacological properties. Its unique structure allows for specific interactions with biological targets, enhancing its potential efficacy in therapeutic applications.

Synthesis Methods

Various synthetic approaches can be employed to produce this compound. Common methods include:

  • Carbamate Formation : Reaction of tert-butyl isocyanate with 3-(2-methylpyrrolidin-2-yl)propanol.
  • N-Alkylation : Utilizing alkyl halides to modify the nitrogen atom in the pyrrolidine ring.

These methods highlight the versatility of synthetic techniques available for creating this compound, which is crucial for its application in drug development.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It may modulate enzymatic activity, influencing metabolic pathways critical for therapeutic efficacy.

Pharmacological Applications

Research indicates potential applications in:

  • Neuroprotection : The compound has shown promise in protecting neuronal cells from damage associated with neurodegenerative diseases, such as Alzheimer's disease (AD). Studies have demonstrated that it can reduce levels of amyloid-beta (Aβ) and modulate β-secretase activity, which are critical factors in AD pathology .
  • Anti-inflammatory Effects : this compound may exhibit anti-inflammatory properties by reducing pro-inflammatory cytokines like TNF-α .

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study evaluated the protective effects of similar compounds against Aβ-induced toxicity in astrocytes. Results indicated that these compounds could significantly lower Aβ levels and improve cell viability .
  • Enzyme Interaction Studies :
    • Research has focused on the compound's role as a substrate in biochemical assays, demonstrating its utility in studying enzyme kinetics and interactions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameCAS NumberSimilarityUnique Features
(S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate1217858-20-20.98Contains a pyrrolidine ring but differs in substitution patterns.
(R)-tert-butyl (piperidin-3-ylmethyl)carbamate879275-33-90.91Substituted piperidine instead of pyrrolidine, affecting biological activity.
tert-butyl (3-(aminomethyl)pyrrolidine-1-carboxylate199174-29-30.89Features an amino group that may enhance reactivity and biological interactions.

The distinct combination of functional groups in this compound provides it with unique pharmacological properties compared to these similar compounds.

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